molecular formula C13H22N2 B1297772 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine CAS No. 105294-86-8

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine

Cat. No. B1297772
CAS RN: 105294-86-8
M. Wt: 206.33 g/mol
InChI Key: XSXCCANDKMEUKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene-1,4-diamine derivatives is explored in several papers. For instance, a regioselective synthesis of N,N'-diphenyl-3-sulfonyl-[1,1'-biphenyl]-4,4'-diamine derivatives is achieved through anodic oxidation in the presence of sulfinic acids, resulting in high yields and atom economy . Another green electrochemical method is described for synthesizing organosulfur derivatives of N,N'-diphenylbenzene-1,4-diamine, using nucleophiles like 2-mercaptopyridine and 2-mercaptobenzothiazole in a water/ethanol mixture . These methods emphasize environmentally friendly approaches with high atom economy, which could be relevant for the synthesis of "3-Methyl-N1,N1-dipropylbenzene-1,4-diamine".

Molecular Structure Analysis

The molecular structures of synthesized benzene-1,4-diamine derivatives are characterized using various techniques. For example, the crystal structure of a fluorinated tetraphenylbenzidine derivative is determined, revealing a linear centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties . This detailed structural information can be crucial for understanding the molecular geometry and potential reactivity of similar compounds like "3-Methyl-N1,N1-dipropylbenzene-1,4-diamine".

Chemical Reactions Analysis

The papers do not provide specific reactions for "3-Methyl-N1,N1-dipropylbenzene-1,4-diamine", but they do discuss reactions involving similar benzene-1,4-diamine derivatives. The electrochemical synthesis methods mentioned above involve reactions such as the Michael reaction and anodic oxidation, which are key to forming the desired products . These reactions are indicative of the types of chemical transformations that benzene-1,4-diamine derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,4-diamine derivatives are inferred from their synthesis and structural characterization. For instance, the fluorinated derivative exhibits intense blue fluorescence, which is a significant physical property related to its potential applications . The crystalline structures and hydrogen bonding patterns described in the papers provide insights into the compounds' stability and intermolecular interactions, which are important for understanding their physical properties .

Scientific Research Applications

Polymer Science Applications

Research on polymers incorporating various luminescent dyes, such as those based on polymethyl methacrylate (PMMA), highlight advancements in creating materials with specific optical properties. These materials have potential applications in fields ranging from sensor technology to advanced display systems. For example, the incorporation of different luminescent activators and wavelength shifters can significantly affect the scintillation efficiency, optical transparency, and stability of plastic scintillators, indicating a wide range of possible modifications for targeted functionalities (Salimgareeva & Kolesov, 2005).

Toxicology and Environmental Impact

The toxicological profiles of alkyl diamines, though not directly related to "3-Methyl-N1,N1-dipropylbenzene-1,4-diamine," provide insights into the acute toxicity and potential irritant properties of similar compounds. Such studies are crucial for assessing the environmental and health-related risks associated with the use of new chemical entities in industrial applications (Kennedy, 2007).

Advanced Materials and Sensing Applications

The development of novel materials for sensing applications, such as nanostructured luminescent micelles, showcases the potential of chemical compounds in creating sensitive and selective sensors for various analytes, including explosives. These advancements indicate the broad applicability of chemical compounds in developing new materials with highly specialized functions (Paria et al., 2022).

properties

IUPAC Name

2-methyl-4-N,4-N-dipropylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-4-8-15(9-5-2)12-6-7-13(14)11(3)10-12/h6-7,10H,4-5,8-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXCCANDKMEUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine

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